4-Chloro-3-phenylquinoline

Description

The exact mass of the compound 4-Chloro-3-phenylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6319-32-0 |

|---|---|

Molecular Formula |

C15H10ClN |

Molecular Weight |

239.7 g/mol |

IUPAC Name |

4-chloro-3-phenylquinoline |

InChI |

InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H |

InChI Key |

XMMDHTGEXKLBFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |

Other CAS No. |

6319-32-0 |

Origin of Product |

United States |

Foundational & Exploratory

The Phenylquinoline Core: A Legacy of Discovery and a Future in Precision Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have yielded some of the most impactful therapeutics in history. Within this vast chemical space, the 2-phenylquinoline scaffold holds a place of particular distinction. Characterized by the fusion of a quinoline core with a phenyl group at the 2-position, this arrangement imparts a unique combination of steric and electronic properties, creating a versatile platform for drug discovery. This guide provides a comprehensive exploration of the discovery, history, and evolving research landscape of phenylquinoline derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential. We will delve into the causality behind key experimental choices that have shaped the field, provide detailed protocols for their biological evaluation, and visualize the intricate signaling pathways they modulate.

I. Historical Foundations: From Classical Synthesis to a Scaffold of Interest

The journey of phenylquinoline derivatives is intrinsically linked to the broader history of quinoline synthesis. The late 19th century witnessed the pioneering work of chemists who laid the groundwork for accessing this important heterocyclic system.

The Doebner-von Miller Reaction: A Cornerstone of Phenylquinoline Synthesis

A pivotal moment in the history of quinoline synthesis was the development of the Doebner-von Miller reaction in 1881 by Oscar Döbner and Wilhelm von Miller.[1] This acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds provided a direct route to quinoline derivatives.[1] A significant modification of this reaction, often simply referred to as the Doebner reaction, involves a one-pot, three-component synthesis using an aniline, an aldehyde, and pyruvic acid, which is particularly relevant for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2]

The choice of an aromatic aldehyde, such as benzaldehyde, in the Doebner reaction leads directly to the formation of a 2-phenylquinoline scaffold. This synthetic accessibility was a crucial factor in the early exploration of this class of compounds. The rationale behind employing this reaction lies in its efficiency and the ready availability of the starting materials. The acidic conditions facilitate the formation of an imine from the aniline and aldehyde, which then undergoes a series of reactions including addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic phenylquinoline core.

The mechanism of the Doebner-von Miller reaction has been a subject of study, with a proposed fragmentation-recombination pathway helping to explain some experimental observations.[3] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline product.[3]

II. Therapeutic Potential: A Scaffold for Diverse Biological Activities

The rigid, planar structure of the phenylquinoline core makes it an ideal candidate for interaction with biological macromolecules. This has led to the discovery of a wide array of biological activities, positioning phenylquinoline derivatives as promising leads in multiple therapeutic areas.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Phenylquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] The rationale for exploring this scaffold in oncology stems from its ability to be readily functionalized, allowing for the fine-tuning of its properties to target specific cancer-related pathways.

One of the key strategies in the rational design of phenylquinoline-based anticancer agents is the introduction of substituents that can enhance their interaction with specific molecular targets.[6][7] For example, the incorporation of moieties that can act as hydrogen bond donors or acceptors can improve binding to the active sites of enzymes crucial for cancer cell survival.

Key Anticancer Mechanisms of Phenylquinoline Derivatives:

-

Inhibition of Signaling Pathways: Phenylquinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3K/Akt pathways.[8][9]

-

NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cancer cell survival.[8][9] Some phenylquinoline derivatives have been designed to inhibit this pathway, thereby reducing the expression of pro-survival genes in cancer cells.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Phenylquinoline-based compounds have been investigated as inhibitors of PI3K, offering a targeted approach to suppressing tumor growth.[10]

-

-

Induction of Apoptosis: Many phenylquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[7]

Table 1: Anticancer Activity of Representative Phenylquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 11x | HCT-116 (Colon) | 2.56 | Inhibition of autophagy | [11] |

| 11x | A2780 (Ovarian) | 3.46 | Inhibition of autophagy | [11] |

| 11x | Hela (Cervical) | 2.71 | Inhibition of autophagy | [11] |

| Compound 4d | HeLa (Cervical) | 0.08 | MEK inhibitor, Apoptosis induction | [4] |

| Compound 4d | MDA-MB-231 (Breast) | 0.12 | MEK inhibitor, Apoptosis induction | [4] |

| Compound 4d | SMMC-7721 (Liver) | 0.34 | MEK inhibitor, Apoptosis induction | [4] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Phenylquinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[12][13] The rationale for investigating this scaffold for anti-inflammatory properties lies in its structural similarity to known anti-inflammatory drugs and its potential to interact with enzymes like cyclooxygenase (COX).[14][15]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenylquinoline ring are crucial for their anti-inflammatory activity.[12] For instance, the presence of a carboxylic acid moiety has been associated with COX inhibition.[12]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents. Phenylquinoline derivatives have shown promising activity against a range of bacteria, including drug-resistant strains.[2][16] The exploration of this scaffold is driven by the need for new chemical entities that can overcome existing resistance mechanisms.

The antibacterial efficacy of phenylquinoline derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Table 2: Antibacterial Activity of a Representative Phenylquinoline Derivative

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [2] |

| 5a7 | Escherichia coli | 128 | [2] |

III. Experimental Protocols: A Guide to Biological Evaluation

The translation of a promising chemical scaffold from the bench to the clinic requires rigorous biological evaluation. The following protocols are standard methods used to assess the anticancer and antimicrobial activities of phenylquinoline derivatives.

Protocol 1: MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation period, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the phenylquinoline derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Future Directions and Conclusion

The phenylquinoline scaffold continues to be a fertile ground for drug discovery. The historical significance of its synthesis, coupled with its proven and diverse biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Rational Drug Design: The use of computational tools and a deeper understanding of structure-activity relationships will enable the design of more potent and selective phenylquinoline derivatives.[6][17][18]

-

Targeted Therapies: The development of derivatives that specifically target key proteins in disease pathways will lead to more effective and less toxic treatments.[7][10]

-

Combination Therapies: Investigating the synergistic effects of phenylquinoline derivatives with existing drugs could provide new therapeutic strategies, particularly in cancer treatment.

References

-

Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 182, 111631. [Link]

-

An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. (2023). Frontiers in Pharmacology, 14. [Link]

-

Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]

-

Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1194-1204. [Link]

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). Scientific Reports, 12(1), 17684. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(11), 4149-4154. [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). Mini-Reviews in Medicinal Chemistry, 14(12), 986-1000. [Link]

-

Exploring the Anti-Inflammatory Activity of a Novel 2-phenylquinazoline Analog With Protection Against Inflammatory Injury. (2012). Toxicology and Applied Pharmacology, 264(2), 290-299. [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(11), 4149-4154. [Link]

-

Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2023). Scientific Reports, 13(1), 7780. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules, 21(11), 1489. [Link]

-

Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. [Link]

-

Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2018). Asian Journal of Chemistry, 30(1), 1-4. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). International Journal of Molecular Sciences, 23(22), 14216. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Pharmaceuticals, 17(1), 30. [Link]

-

Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2017). Medicinal Chemistry Research, 26(7), 1475-1487. [Link]

-

Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & Biodiversity, 21(1), e202301246. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters, 13(6), 947-954. [Link]

-

New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). Letters in Organic Chemistry, 12(9), 629-635. [Link]

-

Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Pharmaceuticals, 17(1), 30. [Link]

-

Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity. (2023). Journal of Medicinal Chemistry, 66(3), 1988-2007. [Link]

-

Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (2023). Molecules, 28(13), 5122. [Link]

-

Achieved structures of 2-(4-phenylquinolin-2-yl)phenol derivatives (4a-l). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2016). Medicinal Chemistry Research, 25(8), 1635-1645. [Link]

-

Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]

-

The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 325-342. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 19(12), 5221-5246. [Link]

-

Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Molecules, 27(22), 7795. [Link]

-

Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 46, 128271. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545. [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2023). RSC Medicinal Chemistry, 14(3), 441-447. [Link]

-

New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). Letters in Organic Chemistry, 12(9), 629-635. [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 11. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-3-phenylquinoline for Modern Drug Discovery

Introduction: The Quinoline Scaffold's Enduring Legacy and the Rise of a Privileged Derivative

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a wide range of pharmaceuticals, including the renowned antimalarial drug chloroquine and various anticancer agents.[2][3] The structural rigidity and versatile electronic properties of the quinoline core allow it to serve as a high-affinity anchor for a multitude of biological targets. This has cemented its status as a "privileged scaffold" in the design of novel therapeutics.[4]

Within this important class of compounds, 4-chloro-3-phenylquinoline emerges as a particularly valuable starting point for chemical library synthesis. Its structure is distinguished by two key reactive handles:

-

The C4-Chlorine Atom: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of diverse functional groups, most commonly amino moieties, to build extensive derivative libraries.[5]

-

The C3-Phenyl Group: This bulky substituent provides a crucial three-dimensional element that can be exploited for specific steric interactions within a target's binding pocket. Its presence significantly influences the conformational presentation of substituents introduced at the C4-position.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 4-chloro-3-phenylquinoline scaffold, with a focus on anticancer applications. We present detailed, field-proven protocols to empower researchers in their drug discovery efforts.

Part 1: Synthesis of the Core Scaffold

The synthesis of 4-chloro-3-phenylquinoline is most efficiently achieved via a two-step process: the initial construction of the 3-phenyl-4-quinolone precursor, followed by a robust chlorination reaction.

Workflow for Scaffold Synthesis

Caption: Synthetic pathway for the 4-chloro-3-phenylquinoline scaffold.

Protocol 1.1: Synthesis of 3-Phenylquinolin-4(1H)-one

This protocol is adapted from the principles of the Friedländer annulation, a classic and effective method for quinoline synthesis. It involves the base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Rationale: The reaction proceeds via an initial aldol-type condensation to form an enone, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring system. Using 2-aminobenzaldehyde and phenylacetaldehyde provides a direct route to the desired 3-phenyl substituted quinolone.

Materials:

-

2-aminobenzaldehyde

-

Phenylacetaldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) in 100 mL of ethanol.

-

Add phenylacetaldehyde (11 mmol, 1.1 equivalents) to the solution.

-

Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the reaction mixture while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 200 mL of ice-cold water with stirring.

-

Acidify the aqueous suspension to pH ~5-6 by the dropwise addition of 1 M HCl. A precipitate will form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (3 x 50 mL).

-

Dry the product, 3-phenylquinolin-4(1H)-one, under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 1.2: Chlorination to Yield 4-Chloro-3-phenylquinoline

This protocol employs phosphorus oxychloride (POCl₃) to convert the hydroxyl group of the quinolone into a chloro group, a standard and highly effective transformation.[4][6][7]

Rationale: The lone pair on the quinolone nitrogen first attacks the phosphorus atom of POCl₃. Subsequent steps involving chloride ion attack and elimination of phosphate byproducts result in the substitution of the C4-hydroxyl group with a chlorine atom. The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.

Materials:

-

3-Phenylquinolin-4(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Ice water, Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM) or Ethyl acetate

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Place 3-phenylquinolin-4(1H)-one (10 mmol) in a dry 100 mL round-bottom flask.

-

Carefully add phosphorus oxychloride (30 mL, excess) to the flask.

-

Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110°C) for 3 hours with stirring. The solid should dissolve as the reaction progresses.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A solid precipitate of 4-chloro-3-phenylquinoline will form.

-

Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Library Development via Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group of the scaffold is an excellent electrophilic site for nucleophilic attack. This allows for the creation of a diverse library of derivatives by reacting the scaffold with various nucleophiles, particularly primary and secondary amines.[5]

Workflow for Library Synthesis

Caption: General workflow for creating a derivative library.

Protocol 2.1: General Procedure for Amination of 4-Chloro-3-phenylquinoline

Rationale: The electron-withdrawing nitrogen atom in the quinoline ring system stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, facilitating the displacement of the chloride leaving group by the amine nucleophile.[5] The reaction is often carried out at elevated temperatures to ensure a sufficient reaction rate.

Materials:

-

4-Chloro-3-phenylquinoline

-

Desired primary or secondary amine (1.2 - 2.0 equivalents)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)

-

Base (optional, e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))

-

Reaction vial or round-bottom flask, condenser, magnetic stirrer, heating source

Procedure:

-

In a reaction vial, dissolve 4-chloro-3-phenylquinoline (1 mmol) in the chosen solvent (5-10 mL).

-

Add the desired amine (1.2 mmol). If the amine salt is used, or to scavenge the HCl byproduct, add a base like triethylamine (1.5 mmol).

-

Seal the vial or fit the flask with a condenser and heat the mixture to 80-120°C. The optimal temperature and time will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.

-

Upon completion, cool the reaction to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the residue. A typical workup involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic phase, and concentrating.

-

Final purification is typically achieved by column chromatography on silica gel or recrystallization to yield the pure 4-amino-3-phenylquinoline derivative.

Part 3: Biological Evaluation - Anticancer Activity

Derivatives of the 4-aminoquinoline scaffold have shown significant promise as anticancer agents, with mechanisms including the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of autophagy.[8][9] A primary and crucial step in evaluating novel derivatives is to determine their cytotoxicity against relevant cancer cell lines.

Quantitative Data: Anticancer Activity of Phenylalanine-Containing 4-Aminoquinoline Derivatives

The following data demonstrates the potential of this scaffold. Novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety were synthesized and evaluated for their cytotoxic and EGFR inhibitory activities.[8]

| Compound ID | R Group on Quinoline | Target Cell Line | IC₅₀ (µM)[8] | EGFR Inhibition IC₅₀ (µM)[8] |

| 4d | 6-Cl | A549 (Lung Carcinoma) | 3.317 ± 0.142 | 0.069 ± 0.0027 |

| MCF-7 (Breast Cancer) | 7.711 ± 0.217 | |||

| 4e | 6-Br | A549 (Lung Carcinoma) | 4.648 ± 0.199 | 0.058 ± 0.0026 |

| MCF-7 (Breast Cancer) | 6.114 ± 0.272 | |||

| Erlotinib | N/A (Reference) | N/A | N/A | 0.002 ± 0.0001 |

Note: Compounds 4d and 4e were reported to be non-toxic to noncancerous NIH3T3 fibroblast cells at effective concentrations.[8]

Protocol 3.1: Cell Viability Assessment using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan product.[1][10]

Rationale: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for a quantitative determination of a compound's cytotoxic or cytostatic effects.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Count the cells and adjust the concentration to seed approximately 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds (from the 4-chloro-3-phenylquinoline library) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 4-chloro-3-phenylquinoline scaffold represents a highly tractable starting point for the development of novel therapeutic agents. The synthetic protocols outlined herein are robust and adaptable, allowing for the efficient generation of the core structure and its subsequent derivatization into diverse chemical libraries. The demonstrated anticancer activity of derivatives highlights the potential of this scaffold. By employing systematic biological screening, beginning with foundational cytotoxicity assays like the MTT protocol provided, researchers can effectively identify promising lead compounds for further optimization and mechanistic studies. Future work should focus on expanding the diversity of the nucleophiles used in the SNAr reaction and exploring other therapeutic areas where quinoline derivatives have shown promise, such as in anti-infective and anti-inflammatory applications.

References

-

Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]

-

Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(4), 371-377. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

Rojas-Vite, G., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1004944. Retrieved from [Link]

-

ResearchGate. (n.d.). General procedure for synthesis of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives 5a–f. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Sławiński, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6443. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Retrieved from [Link]

-

Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

Al-Adiwish, W. M., & El-Aal, F. H. A. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2010(5), 232-243. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(48), 33719-33733. Retrieved from [Link]

-

Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

Chen, J., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 16(31), 5649-5653. Retrieved from [Link]

-

ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values of fangchinoline derivatives 1-4 against the growth of 5 cancer cell lines. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

-

ACS Publications. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

SciELO. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 27(10), 1875-1884. Retrieved from [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Application Notes & Protocols for Kinase Inhibitor Development Using the 4-Chloro-3-phenylquinoline Scaffold

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind with high affinity to numerous biological targets, particularly protein kinases.[1][2] This guide focuses on the strategic application of the 4-Chloro-3-phenylquinoline scaffold as a versatile starting point for the development of potent and selective kinase inhibitors. The reactivity of the chlorine atom at the C4 position allows for facile nucleophilic aromatic substitution, enabling the rapid generation of diverse chemical libraries.[1][3] This document provides a comprehensive overview of the synthetic strategy, detailed protocols for biochemical and cellular evaluation, and a framework for interpreting structure-activity relationship (SAR) data. The methodologies described herein are designed to guide researchers in the fields of oncology, immunology, and neurodegenerative disease through the process of identifying and optimizing novel kinase inhibitors based on this promising scaffold.

The 4-Chloro-3-phenylquinoline Scaffold: A Strategic Foundation

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[5] The 3-phenylquinoline core represents a robust scaffold that effectively mimics the adenine region of ATP, allowing it to sit within the ATP-binding cleft of many kinases.

The primary mechanism of action for inhibitors derived from this scaffold is competitive inhibition at the ATP-binding site. Key interactions typically involve the formation of hydrogen bonds between the quinoline nitrogen (N1) and the backbone amide of a conserved "hinge region" residue in the kinase domain (e.g., Met793 in EGFR).[6] The 3-phenyl group extends into a hydrophobic pocket, providing additional affinity and a vector for exploring selectivity.

The true synthetic power of this scaffold lies in the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr), providing a direct and efficient method for introducing a wide variety of amine-containing fragments. This strategy has been successfully employed to generate libraries of 4-anilinoquinoline derivatives, which have shown potent activity against kinases such as Protein Kinase Novel 3 (PKN3), FMS-like Tyrosine Kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).[7][8][9]

Synthetic Strategy: Library Generation via SNAr

The most common and straightforward approach for elaborating the 4-Chloro-3-phenylquinoline core is a nucleophilic aromatic substitution reaction with a diverse panel of primary or secondary amines, particularly substituted anilines. This reaction is typically performed under thermal conditions in a polar protic solvent like ethanol or isopropanol, often with acid catalysis.[3][10]

The causality behind this choice is rooted in the electron-withdrawing nature of the quinoline ring system, which makes the C4 position electron-deficient and thus susceptible to nucleophilic attack. The addition of an acid protonates the quinoline nitrogen, further enhancing the electrophilicity of the C4 carbon and facilitating the reaction.

Caption: General workflow for synthesizing a kinase inhibitor library.

Protocol 2.1: General Procedure for Synthesis of 4-Anilino-3-phenylquinoline Derivatives

This protocol describes a representative synthesis. It must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Materials:

-

4-Chloro-3-phenylquinoline (1.0 eq)

-

Substituted Aniline (1.2 - 2.0 eq)[10]

-

Absolute Ethanol or 2-Propanol

-

Concentrated Hydrochloric Acid (catalytic amount, optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

To a round-bottom flask, add 4-Chloro-3-phenylquinoline (1.0 eq) and the desired substituted aniline (1.2 eq).

-

Add absolute ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.[10] Monitor the reaction progress by TLC (e.g., every 2-4 hours) until the starting material is consumed (typically 6-24 hours).

-

Once complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.

-

If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Neutralize the crude product if necessary with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure 4-anilino-3-phenylquinoline derivative.

-

Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Primary Screening: In Vitro Biochemical Assays

The first critical step in evaluating a new compound library is to determine the direct inhibitory effect on the target kinase(s) in a purified, cell-free system.[11] This biochemical assay provides the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[11]

Luminescence-based assays, such as Promega's ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[12] The principle is straightforward: kinase activity consumes ATP, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[13] An effective inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.[13]

Caption: Workflow for IC50 determination using a biochemical assay.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general template and should be optimized for the specific kinase and substrate being tested.

Materials:

-

Recombinant active kinase of interest

-

Specific peptide substrate for the kinase

-

Dithiothreitol (DTT)

-

ATP solution

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Synthesized inhibitor compounds dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Transfer a small volume (e.g., 1 µL) of each concentration to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, DTT, recombinant kinase, and peptide substrate.

-

Initiate Reaction: Add the kinase reaction master mix to the wells containing the compounds. Then, add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assessing Cellular Activity and Target Engagement

While a low biochemical IC50 is essential, a successful inhibitor must also be able to penetrate cell membranes and engage its target in the complex cellular environment.[14] Cell-based assays are therefore a critical secondary step to validate lead compounds.

An anti-proliferative assay, such as the MTT or CellTiter-Glo® assay, measures the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. Furthermore, to confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, a target engagement assay like Western Blotting is crucial. This technique can measure the phosphorylation state of the kinase itself (autophosphorylation) or its direct downstream substrates. A potent and specific inhibitor should reduce the level of phosphorylation in a dose-dependent manner.

For example, if targeting EGFR, a successful inhibitor should reduce the proliferation of EGFR-driven cancer cells (e.g., A549) and also decrease the levels of phosphorylated EGFR (p-EGFR) and its downstream effectors like p-Akt and p-ERK.[2]

Caption: Simplified EGFR signaling cascade, a common target pathway.

Protocol 4.1: Western Blot for Phospho-Kinase Levels

Materials:

-

Cancer cell line appropriate for the kinase target

-

Complete cell culture medium

-

Test compound (inhibitor)

-

Serum-free medium

-

Growth factor/stimulant (e.g., EGF for EGFR)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total-kinase, phospho-kinase, and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of the inhibitor (and a DMSO vehicle control) for 1-4 hours.

-

Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation. Leave one well unstimulated as a negative control.

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer to lyse the cells. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4 °C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific reduction in phosphorylation relative to the total protein amount.

Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating the chemical structure of the synthesized analogs with their biological activity. By systematically modifying different parts of the 4-anilino-3-phenylquinoline scaffold and observing the resulting changes in biochemical potency (IC50) and cellular activity (GI50), researchers can deduce which chemical features are critical for potent and selective inhibition.

For this scaffold, key areas for modification include:

-

The Phenyl Ring (Position 3): Substitutions here can influence interactions within the hydrophobic pocket of the kinase.

-

The Anilino Moiety (Position 4): This is the most common site for diversification. Substituents on this ring can extend towards the solvent-exposed region or deeper into the binding pocket, drastically affecting potency and selectivity. Small, lipophilic, electron-withdrawing groups on the 3-position of the phenyl ring have been shown to enhance potency against EGFR.[15][16]

-

The Quinoline Core (Positions 6 and 7): These positions are often directed toward the solvent interface, making them ideal for attaching groups that can improve solubility and pharmacokinetic properties.[6][16] Electron-donating groups at these positions can increase activity.[16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 15. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Comprehensive Analytical Characterization of 4-Chloro-3-phenylquinoline: A Multi-technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-phenylquinoline is a key heterocyclic compound that serves as a versatile molecular scaffold in the synthesis of novel pharmaceutical agents and biologically active molecules.[1] Its unique structure necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols and expert insights for the thorough characterization of 4-Chloro-3-phenylquinoline, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research, development, and quality control.

Introduction: The Analytical Imperative

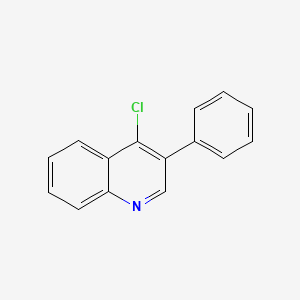

The quinoline ring system is a foundational structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[2] 4-Chloro-3-phenylquinoline (Figure 1), with its specific substitution pattern, presents both opportunities and challenges. The chlorine atom at the 4-position is a reactive site suitable for further functionalization via nucleophilic substitution, making it a valuable synthetic intermediate.[2][3] However, this reactivity also implies the potential for specific process-related impurities and degradation products.

Therefore, a rigorous analytical characterization is not merely a procedural step but a cornerstone of its scientific and commercial application. It establishes the unambiguous identity of the molecule, quantifies its purity with high confidence, and provides insights into its physicochemical properties. This document serves as a practical guide, explaining not just the "how" but the "why" behind each analytical choice.

Figure 1: Chemical Structure of 4-Chloro-3-phenylquinoline

The Integrated Analytical Workflow

A comprehensive analysis relies on the strategic integration of orthogonal techniques, where each method provides a unique piece of the puzzle. The workflow depicted below ensures that data from one technique corroborates and complements the others, leading to a holistic and definitive characterization of the material.

Caption: Integrated workflow for the characterization of 4-Chloro-3-phenylquinoline.

Chromatographic Methods for Purity and Separation

Chromatography is the gold standard for separating the main compound from process-related impurities and degradation products. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is the premier technique for purity analysis of non-volatile organic molecules like 4-Chloro-3-phenylquinoline. A reverse-phase C18 column is selected for its versatility and effectiveness in retaining moderately non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for elution. A small amount of acid (e.g., formic acid) is added to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support.[4] UV detection is ideal due to the strong chromophore present in the molecule.

Protocol: HPLC-UV Purity Determination

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile (MeCN)

-

-

Gradient Elution: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of 4-Chloro-3-phenylquinoline and dissolve in 10 mL of MeCN to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

-

System Suitability Test (SST):

-

Perform five replicate injections of the standard solution.

-

Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor between 0.9 and 1.5.

-

-

Analysis & Reporting: Inject the sample and integrate all peaks. Calculate the purity by the area percent method. Report the retention time of the main peak and the percentage of all detected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Expertise & Causality: GC-MS is a powerful tool for confirming molecular identity and detecting volatile or semi-volatile impurities that might be missed by HPLC.[5] Given its boiling point of approximately 355 °C, 4-Chloro-3-phenylquinoline is amenable to GC analysis.[1] Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.[6]

Protocol: GC-MS Identification

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold at 300 °C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Scan Range: 40-500 amu.

-

-

Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Analysis & Reporting: The resulting mass spectrum should be compared against a reference standard or library. The molecular ion peak and characteristic fragmentation pattern confirm the identity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The expected chemical shifts are predicted based on the electron-withdrawing/donating effects of the substituents (Cl, phenyl) on the quinoline core. For instance, protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm), as will the protons of the phenyl group.[7][8]

Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a 90° pulse.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the assigned structure.

Table 1: Predicted Spectroscopic Data for 4-Chloro-3-phenylquinoline

| Technique | Parameter | Expected Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | 7.4-8.5 ppm | Aromatic protons on both the quinoline and phenyl rings.[7] |

| Integration | Multiplets corresponding to 10 protons | Corresponds to the molecular formula C₁₅H₁₀ ClN. | |

| ¹³C NMR | Chemical Shift (δ) | 120-150 ppm | Aromatic carbons of the quinoline and phenyl rings.[7] |

| MS (EI) | Molecular Ion (M⁺) | m/z 239/241 | Corresponds to the molecular weight with a ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. |

| Key Fragments | m/z 204, 163 | Loss of Cl ([M-Cl]⁺); Loss of phenyl group and Cl. | |

| FTIR | C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic ring stretching vibrations.[9] |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Stretching of C-H bonds on the aromatic rings.[9] | |

| C-Cl Stretch | ~700-850 cm⁻¹ | Carbon-chlorine bond vibration. | |

| UV-Vis | λmax | ~260-340 nm | π→π* transitions within the conjugated quinoline-phenyl system.[9] |

Mass Spectrometry (MS)

Expertise & Causality: Beyond its use in GC-MS, mass spectrometry (via direct infusion or LC-MS) provides a rapid and accurate determination of the molecular weight. For 4-Chloro-3-phenylquinoline, the most critical diagnostic feature is the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, will result in a molecular ion cluster at m/z 239 (M⁺) and m/z 241 (M+2⁺) with a corresponding ~3:1 intensity ratio. This is a definitive confirmation of a monochlorinated compound.

Protocol: LC-MS Molecular Weight Confirmation

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Quad).

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in the mobile phase.

-

Analysis: Inject the sample. Look for the protonated molecule [M+H]⁺ at m/z 240 and 242 with the characteristic 3:1 isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] For 4-Chloro-3-phenylquinoline, the spectrum will be dominated by absorptions characteristic of the aromatic rings and the carbon-chlorine bond, providing confirmatory evidence of the overall structure.

Protocol: FTIR-ATR Analysis

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands as listed in Table 1.

Thermal Analysis Methods

Thermal analysis provides crucial information about the material's physical properties, stability, and purity.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is the primary method for determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus). A sharp melting endotherm is indicative of a highly crystalline and pure substance. Broadening of the peak or the presence of multiple thermal events can suggest impurities or polymorphism.[10][11]

Protocol: DSC for Melting Point Determination

-

Instrumentation: Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Method:

-

Equilibrate at 25 °C.

-

Ramp the temperature at 10 °C/min to a temperature well above the expected melt (e.g., 200 °C).

-

-

Purge Gas: Nitrogen at 50 mL/min.

-

Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature. For a pure, non-hydrated, and non-solvated compound, the TGA curve should show a flat baseline until the onset of thermal decomposition.[9][10]

Protocol: TGA for Thermal Stability

-

Instrumentation: Thermogravimetric Analyzer.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Method:

-

Equilibrate at 30 °C.

-

Ramp the temperature at 10 °C/min to 600 °C.

-

-

Purge Gas: Nitrogen at 50 mL/min.

-

Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant (e.g., 5%) weight loss occurs.

Conclusion

The analytical characterization of 4-Chloro-3-phenylquinoline requires a synergistic combination of orthogonal techniques. The protocols detailed in this guide provide a robust framework for confirming its identity, quantifying its purity, and determining its key physicochemical properties. By integrating chromatography (HPLC, GC-MS), spectroscopy (NMR, MS, FTIR), and thermal analysis (DSC, TGA), researchers and drug development professionals can generate a comprehensive data package that ensures material quality and supports further scientific investigation and application.

References

-

Murugavel, S., Jacob Prasanna Stephen, C. S., Subashini, R., & AnanthaKrishnan, D. (2017). Synthesis, Structural Elucidation, Antioxidant, CT-DNA Binding and Molecular Docking Studies of Novel Chloroquinoline Derivatives: Promising Antioxidant and Anti-Diabetic Agents. Journal of Photochemistry and Photobiology, B: Biology, 173, 216–230. Available at: [Link]

-

Gajewska, M., & Oledzka, I. (2021). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 26(15), 4487. Available at: [Link]

-

Li, Y., & Zhang, Q. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. Available at: [Link]

-

LookChem. (n.d.). 4-chloro-3-phenylquinoline. Retrieved February 4, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved February 4, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]

-

Patil, P. S., et al. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Materials Science and Chemical Engineering, 2(11), 1-8. Available at: [Link]

-

Dos Santos, T. C., & de Albuquerque, M. M. (2021). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of the Brazilian Chemical Society, 32, 1-14. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylquinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylquinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. Available at: [Link]

-

Murugavel, S., et al. (2016). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Journal of Molecular Structure, 1122, 134-145. Available at: [Link]

-

Wikipedia. (n.d.). Alprazolam. Retrieved February 4, 2026, from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved February 4, 2026, from [Link]

-

Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1). Available at: [Link]

-

Li, W., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(15), 3462-3465. Available at: [Link]

-

Paciorek, K. J. L., et al. (1979). Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Journal of Fluorine Chemistry, 14(5), 441-449. Available at: [Link]

-

Bharate, S. B. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1394. Available at: [Link]

-

Suguna, H., & Pai, B. R. (1977). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Section A, 86(2), 145-151. Available at: [Link]

-

Asadi, Z., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1). Available at: [Link]

-

NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

-

El-Maghraby, M. A., et al. (1985). A clean procedure for synthesis of phenylquinoline derivatives. Journal of the Indian Chemical Society, 62(8), 610-612. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alprazolam - Wikipedia [en.wikipedia.org]

- 4. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]

- 10. tainstruments.com [tainstruments.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Quinoline Ring

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic chemistry of quinoline. As a foundational scaffold in medicinal chemistry and materials science, the precise functionalization of the quinoline ring is paramount for developing novel therapeutics and advanced materials.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs) - Understanding Quinoline's Reactivity

This section addresses fundamental questions about the electronic nature of the quinoline ring system, which governs its reactivity and regioselectivity.

Question: Why is achieving high regioselectivity in quinoline functionalization so challenging?

Answer: The quinoline scaffold consists of two fused aromatic rings with distinct electronic properties: an electron-rich benzene ring (the "benzenoid" ring) and an electron-deficient pyridine ring (the "pyridinoid" ring).[3][4] The nitrogen atom's electron-withdrawing inductive effect deactivates the entire ring system to electrophilic attack, particularly the pyridine ring. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. The interplay between these electronic factors means that reaction conditions must be carefully tuned to direct functional groups to the desired position. For instance, electrophilic substitution typically occurs on the benzenoid ring, while nucleophilic substitution favors the pyridinoid ring.[5][6]